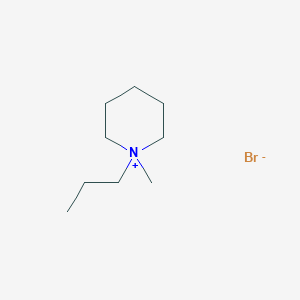

1-Methyl-1-propylpiperidinium bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-1-propylpiperidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.BrH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSANMXKHSHGXNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1(CCCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049370 | |

| Record name | 1-Methyl-1-propylpiperidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88840-42-0 | |

| Record name | 1-Methyl-1-propylpiperidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1-propylpiperidinium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L76B7A9DK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-1-propylpiperidinium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide is a quaternary ammonium (B1175870) salt that belongs to the class of ionic liquids.[1] Ionic liquids are salts with melting points below 100°C, and they have garnered significant interest in various scientific fields due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. This guide provides a comprehensive overview of the chemical properties, a likely synthesis protocol, and expected spectral characteristics of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀BrN | [2] |

| Molecular Weight | 222.17 g/mol | [2] |

| CAS Number | 88840-42-0 | [1][2] |

| Melting Point | 248 °C (decomposes) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥97% | [3] |

| Synonyms | N-Methyl-N-propylpiperidinium bromide, Piperidinium (B107235), 1-methyl-1-propyl-, bromide | [1][2] |

| Storage | Room temperature, in an inert atmosphere, away from moisture. | [3][4] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Proposed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or toluene.

-

Alkylation: To the stirred solution, add 1-bromopropane (B46711) (1.0-1.1 equivalents) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours (e.g., 24-48 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is likely to precipitate out of the solvent. The precipitate can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the pure this compound.

-

Drying: The purified product should be dried under vacuum to remove any residual solvent.

Spectroscopic Characterization (Expected)

Although specific spectra for this compound were not found, the expected NMR and IR spectral data can be predicted based on the analysis of similar compounds.

Expected ¹H NMR Spectrum

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃) is expected to show distinct signals for the different proton environments in the molecule.

-

Propyl group protons:

-

A triplet corresponding to the terminal methyl group (CH₃).

-

A multiplet (sextet) for the methylene (B1212753) group adjacent to the methyl group (CH₂).

-

A triplet for the methylene group attached to the nitrogen atom (N-CH₂).

-

-

Piperidinium ring protons:

-

Multiple signals in the aliphatic region corresponding to the axial and equatorial protons of the piperidinium ring.

-

-

N-methyl group protons:

-

A singlet for the methyl group attached to the nitrogen atom (N-CH₃).

-

Expected ¹³C NMR Spectrum

The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

-

Propyl group carbons: Three distinct signals.

-

Piperidinium ring carbons: Signals for the different carbon atoms in the ring.

-

N-methyl group carbon: A single signal.

Expected IR Spectrum

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

-

C-H stretching vibrations: In the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the propyl and piperidinium groups.

-

C-N stretching vibrations: A band or bands in the fingerprint region.

-

Quaternary ammonium group: The presence of the quaternary nitrogen may influence the position and intensity of adjacent C-H and C-N vibrations.[7]

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Applications and Future Directions

This compound, as an ionic liquid, has potential applications in various fields. It can be utilized as a solvent in organic synthesis and as an electrolyte in electrochemical devices such as batteries and supercapacitors.[1] Its low volatility and non-flammability make it a safer alternative to traditional organic solvents.[1]

Further research is needed to fully characterize the properties of this compound, including obtaining detailed experimental spectroscopic data and exploring its potential biological activities. The lack of information on its interaction with biological systems presents an opportunity for future investigations, particularly in the context of drug delivery or as an active pharmaceutical ingredient.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H20BrN | CID 60196385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bulletin.chemistry.kz [bulletin.chemistry.kz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methyl-1-propylpiperidinium bromide (CAS: 88840-42-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide, a quaternary ammonium (B1175870) salt, is a versatile ionic liquid with promising applications in diverse scientific and industrial fields. Its unique physicochemical properties, including high thermal stability, low vapor pressure, and ionic conductivity, make it a subject of interest in electrochemistry, organic synthesis, and materials science. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 88840-42-0 | [1] |

| Molecular Formula | C9H20BrN | [1] |

| Molecular Weight | 222.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Solubility | Soluble in water | |

| Purity | ≥97% to >98.0% (by titration) | [2] |

| Synonyms | N-Methyl-N-propylpiperidinium bromide, PMPip Br | [1] |

Synthesis

Generalized Experimental Protocol: N-Alkylation

This protocol describes a general method for the synthesis of this compound.

Materials:

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or toluene)

-

Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

-

Diethyl ether (for precipitation/washing)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylpiperidine in an anhydrous solvent.

-

Addition of Alkylating Agent: Slowly add a stoichiometric equivalent (or a slight excess) of 1-bromopropane to the stirred solution at room temperature using a dropping funnel. The reaction is exothermic, so controlled addition is recommended.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether). Wash the resulting crystals with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to obtain a white to off-white crystalline powder.

-

Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. A reference for the 13C NMR of the 1-Methyl-1-propyl-piperidinium cation is available in the SpectraBase.[3]

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications

This compound's properties as an ionic liquid make it suitable for several applications, primarily in electrochemistry and as a corrosion inhibitor.

Electrolyte in Batteries

Ionic liquids are promising electrolytes for batteries due to their non-volatility, non-flammability, and wide electrochemical windows. While specific data for this compound is limited, research on the closely related N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13-TFSI) provides insights into its potential.[4] The piperidinium (B107235) cation is known for its electrochemical stability. In a lithium-ion battery, the ionic liquid acts as the medium for lithium-ion transport between the anode and the cathode during charging and discharging cycles.

Experimental Setup for Battery Testing (Generalized):

A typical experimental setup to evaluate the performance of an ionic liquid-based electrolyte involves the assembly of a coin cell.

Components:

-

Anode: Lithium metal or graphite.

-

Cathode: A lithium metal oxide such as LiCoO2 or LiFePO4.

-

Separator: A microporous polymer membrane (e.g., Celgard®) to prevent short circuits.

-

Electrolyte: A solution of a lithium salt (e.g., LiTFSI) dissolved in this compound.

Assembly and Testing:

-

The coin cell components are assembled in an argon-filled glovebox to prevent moisture contamination.

-

The separator is soaked in the ionic liquid electrolyte.

-

The cell is crimped to ensure proper sealing.

-

Electrochemical performance is evaluated using a battery cycler. Key parameters measured include:

-

Cyclic Voltammetry: To determine the electrochemical stability window of the electrolyte.

-

Galvanostatic Cycling: To measure the charge-discharge capacity, coulombic efficiency, and cycle life of the battery.

-

Electrochemical Impedance Spectroscopy (EIS): To study the interfacial properties and ionic conductivity of the electrolyte.

-

Corrosion Inhibitor

Quaternary ammonium salts are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. They function by adsorbing onto the metal surface and forming a protective barrier that isolates the metal from the corrosive medium.

Mechanism of Corrosion Inhibition:

The corrosion inhibition mechanism of this compound involves the following steps:

-

Adsorption: The positively charged piperidinium cations are electrostatically attracted to the negatively charged metal surface (in the presence of anions like Cl-).

-

Film Formation: The adsorbed cations form a dense, hydrophobic protective film. The propyl and methyl groups contribute to the hydrophobicity of this layer.

-

Inhibition of Reactions: This film acts as a physical barrier, preventing the diffusion of corrosive species (like H+ and Cl-) to the metal surface and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Experimental Protocol for Corrosion Inhibition Studies (Generalized):

The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques and weight loss measurements.

Materials and Equipment:

-

Metal coupons (e.g., mild steel)

-

Corrosive medium (e.g., 1M HCl solution)

-

This compound (inhibitor)

-

Potentiostat/Galvanostat for electrochemical measurements

-

Three-electrode cell (working electrode: metal coupon, counter electrode: platinum, reference electrode: saturated calomel (B162337) electrode)

-

Analytical balance for weight loss measurements

-

Water bath for temperature control

Procedure:

-

Weight Loss Measurements:

-

Pre-weigh the metal coupons.

-

Immerse the coupons in the corrosive solution with and without different concentrations of the inhibitor for a specific duration and at a controlled temperature.

-

After the immersion period, remove the coupons, clean them, and re-weigh them.

-

Calculate the corrosion rate and inhibition efficiency.

-

-

Electrochemical Measurements:

-

Assemble the three-electrode cell with the metal coupon as the working electrode in the corrosive medium containing various concentrations of the inhibitor.

-

Perform potentiodynamic polarization scans to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

-

Conduct electrochemical impedance spectroscopy (EIS) to study the properties of the protective film and the charge transfer resistance.

-

Corrosion Inhibition Mechanism Diagram

Caption: The mechanism of corrosion inhibition by this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated area. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable ionic liquid with significant potential in various fields of research and development. Its favorable physicochemical properties make it a strong candidate for applications as a stable electrolyte in batteries and as an effective corrosion inhibitor. Further research to elucidate its performance in specific applications and to optimize its synthesis is warranted. This technical guide provides a foundational understanding for scientists and researchers interested in exploring the capabilities of this promising compound.

References

Technical Guide: Physical Properties of 1-Methyl-1-propylpiperidinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1-propylpiperidinium bromide (MPPB) is a quaternary ammonium (B1175870) salt belonging to the class of ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and they have garnered significant interest in various scientific fields due to their unique physicochemical properties. These properties include low vapor pressure, high thermal stability, and tunable solubility. MPPB, with its piperidinium (B107235) cation, is a subject of research in areas such as electrochemistry and materials science. This guide provides a comprehensive overview of the known physical properties of this compound, general experimental protocols for its synthesis and characterization, and a summary of its key data.

Chemical Identity

This section provides fundamental identification details for this compound.

| Identifier | Value |

| IUPAC Name | 1-methyl-1-propylpiperidin-1-ium bromide |

| CAS Number | 88840-42-0 |

| Molecular Formula | C₉H₂₀BrN |

| SMILES | CCC[N+]1(C)CCCCC1.[Br-] |

| InChI | InChI=1S/C9H20N.BrH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 |

| InChIKey | CSANMXKHSHGXNC-UHFFFAOYSA-M |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound based on available data.

| Property | Value | Reference |

| Molecular Weight | 222.17 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 248 °C | [3] |

| Specific Gravity | 1.33 | [3] |

| Solubility in Water | Soluble | [3] |

| Purity | >98.0% (T) | [2] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and property determination of this compound are not extensively documented in publicly available literature. However, this section outlines general methodologies for the synthesis of similar quaternary ammonium salts and the characterization of ionic liquids, which can be adapted by researchers.

General Synthesis of 1-Alkyl-1-methylpiperidinium Bromides

The synthesis of this compound is typically achieved through a quaternization reaction, which is a type of Sₙ2 reaction. This involves the alkylation of a tertiary amine (N-methylpiperidine) with an alkyl halide (1-bromopropane).

Reaction Scheme:

Caption: General synthesis workflow for this compound.

General Procedure:

-

Reactant Preparation: N-methylpiperidine and a slight molar excess of 1-bromopropane are dissolved in a suitable aprotic solvent, such as acetonitrile or acetone, in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Reaction: The reaction mixture is typically stirred at a controlled temperature (e.g., room temperature to gentle reflux) for a period ranging from several hours to a few days. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

Product Isolation and Purification: Upon completion of the reaction, the product, which is a salt, may precipitate out of the solvent. If so, it can be collected by filtration. If the product remains dissolved, the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/ether), to yield the pure this compound. The purified product is typically dried under vacuum.

Determination of Physical Properties

The following are general experimental methods used to characterize the physical properties of ionic liquids like this compound.

4.2.1. Melting Point Determination:

The melting point is a crucial parameter for classifying a salt as an ionic liquid. It is typically determined using a melting point apparatus or by differential scanning calorimetry (DSC). For the melting point apparatus, a small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the solid melts is recorded. DSC provides a more detailed thermal profile, showing melting endotherms, glass transitions, and decomposition temperatures.

4.2.2. Solubility Determination:

A general gravimetric method can be employed to determine the solubility of this compound in various solvents. A saturated solution is prepared by adding an excess of the salt to a known volume of the solvent at a specific temperature. The mixture is stirred for an extended period to ensure equilibrium is reached. The saturated solution is then carefully separated from the undissolved solid, and a known volume of the solution is taken. The solvent is evaporated, and the mass of the remaining salt is measured. The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

4.2.3. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound. A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A small amount of the solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the different bonds in the molecule.

Note: Specific ¹H NMR, ¹³C NMR, and FTIR spectra for this compound are not available in the public domain at the time of this writing.

Visualization of Methodologies

The following diagram illustrates a generalized workflow for the characterization of a newly synthesized ionic liquid such as this compound.

Caption: General workflow for the characterization of ionic liquids.

Conclusion

This compound is a piperidinium-based ionic liquid with defined chemical and physical properties. This guide has summarized the available data and provided general experimental frameworks for its synthesis and characterization. While specific, detailed protocols and spectroscopic data for this compound are not widely published, the methodologies outlined here provide a solid foundation for researchers and professionals working with this and related ionic liquids. Further research is warranted to fully elucidate its properties and potential applications.

References

- 1. A Process For Preparing Quaternary Ammonium Tribromides (Qatb) [quickcompany.in]

- 2. Preparation and characterization of quaternary ammonium salt and 3-aminopropyltriethoxysilane-modified sericite mica | Clay Minerals | Cambridge Core [cambridge.org]

- 3. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1-propylpiperidinium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1-propylpiperidinium bromide, a quaternary ammonium (B1175870) salt with potential applications in various fields of chemical and pharmaceutical research. This document details the synthetic protocol, purification methods, and key analytical data for the characterization of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a classic SN2 reaction known as the Menshutkin reaction. This involves the quaternization of a tertiary amine, N-methylpiperidine, with an alkyl halide, 1-bromopropane (B46711).[1] The lone pair of electrons on the nitrogen atom of N-methylpiperidine attacks the electrophilic carbon of 1-bromopropane, leading to the formation of the quaternary ammonium salt.

Experimental Protocol

A general and effective procedure for the synthesis of N-alkyl-N-methylpiperidinium bromides involves the following steps, which can be adapted for the synthesis of this compound[2]:

Materials:

-

N-Methylpiperidine (C₆H₁₃N)

-

1-Bromopropane (C₃H₇Br)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpiperidine (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add 1-bromopropane (1.0 to 1.1 equivalents) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80°C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, which may be a solid or a viscous oil, is then triturated with anhydrous diethyl ether. This step is crucial for the removal of unreacted starting materials and byproducts.

-

The solid product is collected by filtration, washed with several portions of anhydrous diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.[3]

Characterization of this compound

The synthesized compound is characterized by its physical properties and spectroscopic data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 88840-42-0 | [4] |

| Molecular Formula | C₉H₂₀BrN | [4] |

| Molecular Weight | 222.17 g/mol | [4] |

| Appearance | White to almost white powder to crystal | [3] |

| Purity | >98.0% | [3] |

Note: While a specific melting point is not consistently reported in the literature for the bromide salt, the corresponding bis(trifluoromethylsulfonyl)imide salt has a melting point of 8 °C.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is based on closely related compounds and predictive models. Researchers should verify this data with their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl and methyl groups attached to the nitrogen, as well as the protons of the piperidinium (B107235) ring. The protons alpha to the positively charged nitrogen will be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three different carbon atoms of the propyl group, the N-methyl carbon, and the three unique carbon environments within the piperidinium ring. Similar to the proton NMR, the carbons directly bonded to the nitrogen will be shifted downfield.

Mass Spectrometry (MS):

The mass spectrum of this compound, typically acquired using a soft ionization technique like electrospray ionization (ESI), will show a prominent peak for the cation at m/z 142.2. This corresponds to the molecular formula [C₉H₂₀N]⁺.[4] Fragmentation of quaternary ammonium salts in mass spectrometry can be complex, often involving charge-remote and charge-directed mechanisms.[5][6]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C9H20BrN | CID 60196385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In-depth Technical Guide: Thermal Stability of 1-Methyl-1-propylpiperidinium bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-Methyl-1-propylpiperidinium bromide. Key thermal properties, including its decomposition and melting points, have been compiled from available data. This document details standardized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) essential for the characterization of such materials. Furthermore, a general synthesis pathway for this compound is outlined. The guide is intended to serve as a critical resource for researchers and professionals in drug development and materials science, offering a consolidated reference for the thermal behavior of this piperidinium-based ionic liquid.

Introduction

This compound, a quaternary ammonium (B1175870) salt, belongs to the piperidinium-based class of ionic liquids. These compounds are of significant interest in various fields, including as solvents for chemical reactions, electrolytes in electrochemical devices, and as potential active pharmaceutical ingredients, due to their unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. A thorough understanding of the thermal stability of this compound is paramount for its safe handling, storage, and application, particularly in processes requiring elevated temperatures. This guide summarizes its key thermal properties and provides detailed methodologies for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀BrN | [1] |

| Molecular Weight | 222.17 g/mol | [1] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 258 °C | |

| Decomposition Temperature | 248 °C (decomposes) |

Note: There is a discrepancy in the reported melting and decomposition temperatures, with one source indicating decomposition occurs before melting. Further experimental verification is recommended.

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter for its application. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass after degradation.

Table 2: Summary of TGA Data for this compound

| Parameter | Value |

| Onset Decomposition Temperature (Tonset) | ~248 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | Data not available |

| Residual Mass at 500 °C | Data not available |

Note: The onset decomposition temperature is based on available supplier data. A full TGA thermogram would provide more detailed information.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, crystallization, and glass transitions.

Table 3: Summary of DSC Data for this compound

| Parameter | Value |

| Melting Temperature (Tm) | 258 °C |

| Glass Transition Temperature (Tg) | Data not available |

| Crystallization Temperature (Tc) | Data not available |

Note: The reported melting point may be a decomposition event, as suggested by some sources. A visual inspection during a melting point determination or a DSC analysis with simultaneous visual monitoring is recommended for clarification.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data.

Synthesis of this compound

A general method for the synthesis of 1-alkyl-1-methylpiperidinium halides involves the quaternization of 1-methylpiperidine.

Reaction Scheme:

References

An In-depth Technical Guide to the Solubility of 1-Methyl-1-propylpiperidinium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of 1-Methyl-1-propylpiperidinium bromide (CAS: 88840-42-0), a quaternary ammonium (B1175870) salt belonging to the piperidinium-based ionic liquids. Due to a lack of specific quantitative data in publicly available literature, this guide summarizes the known qualitative solubility and presents a detailed experimental protocol for its precise quantitative determination.

Introduction

This compound is an ionic liquid with potential applications in various fields, including organic synthesis and electrochemistry. Understanding its solubility in different organic solvents is crucial for its application as a solvent, electrolyte, or catalyst, enabling process design, optimization, and purification. This guide addresses the current knowledge gap by providing both qualitative data and a robust methodology for quantitative analysis.

Solubility Profile of this compound

The following table summarizes the expected qualitative solubility of this compound based on data for analogous compounds.

| Solvent | Chemical Formula | Polarity | Expected Solubility | Reference |

| Water | H₂O | High | Highly Soluble | [1][2] |

| Methanol | CH₃OH | High | Soluble | [1] |

| Ethanol | C₂H₅OH | High | Soluble | [1] |

| 2-Propanol | C₃H₈O | Medium-High | Soluble | [1] |

| Acetonitrile | CH₃CN | Medium-High | Soluble | [1] |

| Acetone | (CH₃)₂CO | Medium-High | Insoluble/Poorly Soluble | [1] |

| Ethyl Acetate | C₄H₈O₂ | Medium | Insoluble/Poorly Soluble | [1] |

| Dichloromethane | CH₂Cl₂ | Medium | Insoluble/Poorly Soluble | [1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental methodology is required. The following protocol is a synthesized approach based on the gravimetric method for determining the solid-liquid equilibrium of ionic liquids.[1]

3.1. Objective

To determine the concentration of this compound in a saturated organic solvent solution at a specified temperature.

3.2. Materials and Equipment

-

Solute: this compound (>98% purity)

-

Solvents: High-purity organic solvents (e.g., ethanol, acetonitrile)

-

Apparatus:

-

Thermostatic shaker or magnetic stirrer with a hot plate

-

Temperature-controlled bath (e.g., water or oil bath)

-

Analytical balance (±0.0001 g)

-

Vials with airtight caps

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Drying oven or vacuum oven

-

Volumetric flasks and pipettes

-

Optional: UV-Vis spectrophotometer or HPLC system for concentration analysis

-

3.3. Procedure

-

Preparation of the Mixture:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or a temperature-controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to ensure that equilibrium is reached. A minimum of 24 hours is recommended, but longer times may be necessary. It is advisable to approach equilibrium from both undersaturation and supersaturation to confirm the result.

-

-

Phase Separation and Sampling:

-

Once equilibrium is reached, stop the agitation and allow the solid phase to settle for at least 2 hours, while maintaining the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated liquid phase) using a pre-heated syringe to prevent premature crystallization.

-

Immediately filter the sample using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Concentration Analysis (Gravimetric Method):

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the vial using a drying oven or a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Weigh the vial again to determine the mass of the residual this compound.

-

3.4. Data Calculation

The solubility can be expressed in various units:

-

Grams per 100 g of solvent:

-

Solubility = (mass of residue / (mass of solution - mass of residue)) * 100

-

-

Mole fraction (χ):

-

Moles of IL = mass of residue / molar mass of IL

-

Moles of solvent = (mass of solution - mass of residue) / molar mass of solvent

-

Mole fraction of IL = Moles of IL / (Moles of IL + Moles of solvent)

-

3.5. Alternative Analytical Methods

For solvents where gravimetric analysis is challenging, or for very low solubilities, other analytical techniques can be employed to determine the concentration of the ionic liquid in the saturated solution:

-

High-Performance Liquid Chromatography (HPLC): A suitable HPLC method can be developed to quantify the concentration of the piperidinium (B107235) cation.[3]

-

UV-Vis Spectroscopy: If the ionic liquid has a chromophore or can be derivatized to produce one, a calibration curve can be used for quantification.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently not documented in the literature, this guide provides a qualitative overview based on the behavior of similar compounds. Furthermore, the detailed experimental protocol and workflow diagram offer a clear and robust framework for researchers to determine these values accurately. The generation of such data will be invaluable for the scientific and industrial communities seeking to harness the potential of this ionic liquid in various applications.

References

- 1. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 3. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]

An In-depth Technical Guide on the Ionic Conductivity of 1-Methyl-1-propylpiperidinium bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and ionic conductivity of 1-Methyl-1-propylpiperidinium bromide ([PMPip][Br]), a promising ionic liquid with applications in electrochemistry and as a potential component in drug delivery systems. This document details the experimental protocols for its synthesis and the measurement of its ionic conductivity, presents expected conductivity data, and explores the underlying molecular mechanisms governing ion transport.

Synthesis of this compound

The synthesis of this compound is typically achieved through a quaternization reaction, a type of N-alkylation of a tertiary amine. This method involves the reaction of N-methylpiperidine with 1-bromopropane (B46711).

Experimental Protocol

Materials:

-

N-methylpiperidine (C₆H₁₃N)

-

1-bromopropane (C₃H₇Br)

-

Acetonitrile (CH₃CN) or other suitable solvent (e.g., toluene)

-

Ethyl acetate (B1210297)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask, dissolve N-methylpiperidine in acetonitrile.

-

Slowly add an equimolar amount of 1-bromopropane to the solution while stirring.

-

The reaction mixture is then heated and stirred, typically at a temperature around 80°C, for a period of 24 to 48 hours to ensure the completion of the reaction.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is washed with a non-polar solvent like ethyl acetate to remove any unreacted starting materials.

-

The purified product is then dried under vacuum to yield this compound as a white crystalline solid.

Caption: Synthesis workflow for this compound.

Ionic Conductivity Measurement

The ionic conductivity of this compound is a key parameter that determines its suitability for electrochemical applications. It is typically measured using Electrochemical Impedance Spectroscopy (EIS).

Experimental Protocol for Electrochemical Impedance Spectroscopy (EIS)

Equipment:

-

Potentiostat/Galvanostat with a frequency response analyzer

-

Conductivity cell with two parallel platinum electrodes

-

Temperature-controlled environment (e.g., oven or water bath)

-

Computer with software for controlling the experiment and analyzing the data

Procedure:

-

Sample Preparation: The synthesized this compound is placed in the conductivity cell. The cell is then placed in a temperature-controlled environment and allowed to reach thermal equilibrium.

-

EIS Measurement: A small amplitude sinusoidal AC voltage (typically 5-10 mV) is applied across the electrodes over a wide range of frequencies (e.g., 1 MHz to 1 Hz). The resulting current and phase shift are measured.

-

Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (R) of the ionic liquid is determined from the intercept of the impedance spectrum with the real axis at high frequency.

-

Conductivity Calculation: The ionic conductivity (σ) is calculated using the following equation: σ = L / (R * A) where:

-

L is the distance between the electrodes (in cm)

-

R is the bulk resistance (in Ω)

-

A is the area of the electrodes (in cm²)

-

-

Temperature Dependence: The measurements are repeated at various temperatures to determine the temperature dependence of the ionic conductivity.

Caption: Workflow for measuring ionic conductivity using EIS.

Ionic Conductivity of this compound

Expected Ionic Conductivity

The ionic conductivity of ionic liquids is highly dependent on temperature. As the temperature increases, the viscosity of the ionic liquid decreases, leading to an increase in the mobility of the ions and, consequently, higher ionic conductivity. The relationship between temperature and ionic conductivity for many ionic liquids can be described by the Vogel-Tammann-Fulcher (VTF) equation.

Table 1: Expected Ionic Conductivity of this compound at Various Temperatures (Illustrative Values)

| Temperature (°C) | Expected Ionic Conductivity (mS/cm) |

| 25 | 1.5 - 3.0 |

| 50 | 4.0 - 7.0 |

| 75 | 8.0 - 12.0 |

| 100 | 15.0 - 20.0 |

Note: These are illustrative values based on the typical performance of similar piperidinium-based ionic liquids. Actual experimental values may vary.

Factors Influencing Ionic Conductivity

The ionic conductivity of this compound is influenced by several molecular-level factors.

Caption: Relationship between factors affecting ionic conductivity.

-

Cation and Anion Size: The 1-methyl-1-propylpiperidinium cation and the bromide anion have specific sizes that influence their mobility within the liquid. Generally, smaller ions tend to have higher mobility.

-

Interionic Interactions: The strength of the electrostatic interactions between the cation and anion affects how easily they can move past each other. Stronger interactions lead to lower ionic conductivity.

-

Viscosity: As a macroscopic property, viscosity is inversely related to ionic conductivity. The structural features of the ions, such as the alkyl chain length on the piperidinium (B107235) ring, influence the viscosity. Longer alkyl chains can lead to increased van der Waals interactions and higher viscosity, thus reducing conductivity.

Conclusion

This compound is a valuable ionic liquid with tunable properties that make it suitable for various electrochemical applications. Understanding its synthesis and the factors that govern its ionic conductivity is crucial for optimizing its performance in these applications. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and characterize this and similar ionic liquids. While specific conductivity data requires experimental determination, the expected trends and influencing factors outlined here provide a strong predictive framework for its behavior. Further research to establish a comprehensive temperature-dependent conductivity profile for this compound will be invaluable for its future applications.

viscosity of 1-Methyl-1-propylpiperidinium bromide at different temperatures

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Ionic Liquid Viscosity

Viscosity is a critical transport property of ionic liquids (ILs), significantly influencing their suitability for various applications, including as solvents in chemical synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs). The viscosity of ILs is highly dependent on their molecular structure, specifically the nature of the cation and anion, and is strongly influenced by temperature. Generally, an increase in temperature leads to a decrease in viscosity.

Viscosity Data of Structurally Similar Piperidinium-Based Ionic Liquids

To provide a contextual understanding of the expected viscosity of 1-Methyl-1-propylpiperidinium bromide, the following table summarizes experimental data for similar piperidinium-based ionic liquids. It is important to note that the anion has a significant impact on viscosity. For instance, the viscosity of 1-Methyl-1-propylpiperidinium bis(trifluoromethylsulfonyl)imide is 176 cP (or mPa·s) at 25 °C.[1] Bromide-containing ionic liquids often exhibit different viscosity profiles compared to those with bulky fluorinated anions.

| Ionic Liquid | Temperature (°C) | Dynamic Viscosity (mPa·s) |

| 1-Butyl-1-methylpiperidinium bromide ([C4C1pip][Br]) | 25 | Data not available |

| 50 | Data not available | |

| 75 | Data not available | |

| 1-Ethyl-1-methylpiperidinium bromide ([C2C1pip][Br]) | 25 | Data not available |

| 50 | Data not available | |

| 75 | Data not available |

Note: While the synthesis of 1-ethyl-1-methyl-piperidinium bromide and 1-butyl-1-methyl-piperidinium bromide has been reported, their temperature-dependent viscosity data were not found in the initial search.[2]

Experimental Protocols for Viscosity Measurement

The determination of ionic liquid viscosity can be accomplished through various established methods. The choice of method often depends on the viscosity range of the sample and the desired precision.

Rotational Viscometry

This is a common and versatile method for measuring dynamic viscosity.

-

Principle: A spindle of a defined geometry is rotated at a constant angular velocity in the fluid sample. The torque required to maintain this rotation is measured, which is directly proportional to the viscosity of the fluid.

-

Apparatus: A rotational viscometer or rheometer equipped with a suitable measuring system (e.g., cone-plate, parallel-plate, or concentric cylinders) and a temperature control unit (e.g., a Peltier system or a circulating fluid bath).

-

Procedure:

-

The ionic liquid sample is placed in the measurement cup.

-

The measuring spindle is lowered into the sample to the correct immersion depth.

-

The sample is allowed to thermally equilibrate at the target temperature.

-

The spindle is rotated at a series of defined speeds, and the corresponding torque is recorded.

-

The viscosity is calculated from the shear rate and shear stress.

-

Capillary Viscometry

This method is well-suited for determining the kinematic viscosity of low to moderately viscous liquids.

-

Principle: The time taken for a fixed volume of liquid to flow under gravity through a calibrated capillary tube is measured. The kinematic viscosity is then calculated using the viscometer constant and the measured flow time.

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type) and a constant temperature bath.

-

Procedure:

-

The viscometer is charged with the ionic liquid sample.

-

The viscometer is placed vertically in a constant temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up above the upper timing mark by suction.

-

The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured.

-

The kinematic viscosity is calculated, and the dynamic viscosity can be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.

-

Vibrating-Wire Viscometry

This is a highly accurate technique for measuring the viscosity of liquids, including electrically conducting ionic liquids.[3]

-

Principle: A metallic wire immersed in the liquid is made to vibrate. The damping of the vibration, which is related to the viscosity of the fluid, is measured.[3]

-

Apparatus: A vibrating-wire viscometer, which includes a vibrating wire sensor in a measurement cell and associated electronics to drive the wire and measure its response.

-

Procedure:

-

The measurement cell is filled with the ionic liquid sample.

-

The cell is brought to the desired temperature and pressure.

-

The wire is set into resonant vibration by an oscillating current in the presence of a magnetic field.

-

The damping of the vibration is determined by analyzing the resonance curve.

-

The viscosity is calculated from the damping and the density of the fluid.

-

Conceptual Workflow for Viscosity Measurement

The following diagram illustrates a generalized workflow for determining the viscosity of an ionic liquid at different temperatures.

Caption: A flowchart outlining the key stages from sample preparation to data analysis for determining the viscosity of an ionic liquid as a function of temperature.

Conclusion

While specific experimental data on the viscosity of this compound at various temperatures remains elusive in the current literature, the methodologies for its determination are well-established. Researchers and professionals in drug development can utilize the detailed experimental protocols provided in this guide to conduct their own measurements. The viscosity behavior of this compound is expected to follow the general trend of decreasing viscosity with increasing temperature, typical for ionic liquids. For preliminary estimations, data from structurally similar piperidinium-based ionic liquids can serve as a useful, albeit approximate, reference. Accurate viscosity data, once obtained, will be invaluable for the rational design of processes and formulations involving this compound.

References

Electrochemical Stability of 1-Methyl-1-propylpiperidinium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the electrochemical window of the ionic liquid 1-Methyl-1-propylpiperidinium bromide (PP13-Br). Due to the limited availability of direct experimental data for this specific salt, this document synthesizes findings from closely related compounds and the known electrochemical behavior of its constituent ions to provide a comprehensive and practical resource. The information herein is intended to support research and development activities where the electrochemical stability of this compound is a critical parameter.

Estimated Electrochemical Window

The electrochemical window (EW) is a critical parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction.[1] The EW is determined by the electrochemical stability of its cation and anion. For this compound, the cathodic (negative) limit is dictated by the reduction of the 1-Methyl-1-propylpiperidinium cation, while the anodic (positive) limit is determined by the oxidation of the bromide anion.

| Parameter | Value (vs. Ag/Ag⁺) | Source / Rationale |

| Anodic Limit (E_a) | ~ +1.0 V | Based on the oxidation potential of the bromide anion to bromine in non-aqueous electrolytes.[2][3] |

| Cathodic Limit (E_c) | ~ -3.4 V | Based on the reduction potential of the 1-Methyl-1-propylpiperidinium cation. |

| Electrochemical Window | ~ 4.4 V | Calculated as the difference between the anodic and cathodic limits. |

Note: The provided values are estimates and should be confirmed experimentally for the specific application and conditions. The actual electrochemical window can be influenced by factors such as the working electrode material, temperature, and the presence of impurities.[4]

Experimental Protocol for Determining the Electrochemical Window

The most common method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV).[5][6] This technique involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits are typically defined as the points where a significant increase in current is observed, indicating the onset of electrolyte decomposition.

Materials and Equipment

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Three-Electrode Electrochemical Cell:

-

Working Electrode (WE): A relatively inert material with a well-defined surface area, such as a glassy carbon or platinum disk electrode.

-

Counter Electrode (CE): A high surface area electrode, typically a platinum wire or mesh, to ensure the current does not limit the electrochemical process.

-

Reference Electrode (RE): A stable, non-aqueous reference electrode is crucial. A common choice is a silver wire in a solution of silver nitrate (B79036) in an organic solvent, separated from the main electrolyte by a salt bridge (Ag/Ag⁺). Alternatively, a pseudo-reference electrode like a platinum or silver wire can be used, but it must be calibrated against a known redox couple (e.g., Ferrocene/Ferrocenium) to provide meaningful potential values.[4]

-

-

Ionic Liquid: High-purity this compound. The presence of impurities, particularly water and oxygen, can significantly affect the measured electrochemical window.[4]

-

Inert Atmosphere: A glovebox or Schlenk line with an inert gas (e.g., argon or nitrogen) is essential to minimize contamination from air and moisture.

Experimental Procedure

-

Preparation:

-

Thoroughly clean and dry all components of the electrochemical cell.

-

Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size, followed by sonication in a suitable solvent to remove any residual abrasive particles.

-

Dry the ionic liquid under vacuum at an elevated temperature to remove any absorbed water.

-

-

Cell Assembly:

-

Assemble the three-electrode cell inside an inert atmosphere glovebox.

-

Add the dried this compound to the cell.

-

Position the electrodes, ensuring the reference electrode tip is close to the working electrode to minimize iR drop.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Start the CV scan from the open-circuit potential (OCP).

-

First, scan towards the negative potential to determine the cathodic limit. Once the reductive current increases significantly, reverse the scan direction.

-

Next, from the OCP, scan towards the positive potential to determine the anodic limit. Reverse the scan upon observing a sharp increase in the oxidative current.

-

A typical scan rate for this type of measurement is between 10 and 100 mV/s.[7]

-

-

Data Analysis:

-

Plot the measured current versus the applied potential.

-

Determine the anodic and cathodic limits by identifying the potential at which the current density reaches a predefined cutoff value (e.g., 0.1 or 0.5 mA/cm²).[5]

-

The electrochemical window is the difference between the determined anodic and cathodic potentials.

-

Visualizations

Experimental Workflow

Proposed Decomposition Pathways

References

- 1. Electrochemical window - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. ecs.confex.com [ecs.confex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety of 1-Methyl-1-propylpiperidinium Bromide

This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of 1-Methyl-1-propylpiperidinium bromide (CAS No. 88840-42-0). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may handle this compound.

Chemical and Physical Properties

This compound is a quaternary ammonium (B1175870) salt, a class of compounds often utilized as ionic liquids in various applications, including organic synthesis and electrochemistry.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀BrN | [1][2][3] |

| Molecular Weight | 222.17 g/mol | [1][2][3] |

| CAS Number | 88840-42-0 | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1][2][6] |

| Purity | ≥97% to >98% | [1][6][7] |

| Melting Point | 248 °C (decomposes) | [1][6] |

| Solubility | Soluble in water | [6] |

| IUPAC Name | 1-methyl-1-propylpiperidin-1-ium bromide | [3][6] |

| Synonyms | N-Methyl-N-propylpiperidinium bromide | [1][6] |

Hazard Identification and Classification

As of the latest safety data sheets, this compound is a substance that has not been fully tested, and its chemical, physical, and toxicological properties have not been thoroughly investigated.[5] Therefore, it should be handled with caution as a potentially hazardous substance.

-

GHS Classification: Not classified as meeting GHS hazard criteria by reporting companies.[3] However, one supplier classifies a similar compound as causing skin and serious eye irritation.[8]

-

Primary Hazards: The main risks are associated with direct contact and inhalation. It may cause respiratory tract irritation.[5] Ingestion may be harmful.[5]

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to minimize exposure and ensure safety.

Safe Handling:

-

Use non-sparking tools and prevent electrostatic discharge.[4][9]

-

Do not eat, drink, or smoke when using this product.[10]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][9]

-

Store apart from incompatible materials and foodstuff containers.[4][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 or NIOSH-approved eye protection.[4][5]

-

Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and impervious clothing.[4][5][11]

-

Respiratory Protection: Use a respirator if dust or aerosols are generated and ventilation is inadequate.[5][11]

The following diagram illustrates the hierarchy of controls for minimizing chemical exposure.

First Aid and Emergency Procedures

In case of exposure, follow these first aid measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[4][5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[4]

Firefighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5] Avoid using a straight water stream, which may scatter the fire.[5]

-

Specific Hazards: Combustion may produce hazardous fumes and toxic gases.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][5]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[5][10] No quantitative data on acute toxicity (LD50/LC50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity are available in the provided safety data sheets.[5] The substance is not listed as a carcinogen by IARC, NTP, or OSHA.[5]

Experimental Protocols

While specific experimental results for this compound are lacking, the safety data sheet information implies that standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be used to assess its toxicological profile.

Example Protocol: Acute Oral Toxicity (OECD Guideline 423)

This method allows for the estimation of the LD50 and the identification of GHS hazard classifications.

-

Preparation: A group of laboratory animals (typically rats), fasted prior to dosing, is selected. The test substance is prepared in a suitable vehicle.

-

Dosing: A starting dose (e.g., 300 mg/kg body weight) is administered orally to a single animal.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period. Key observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

-

Step-wise Procedure:

-

If the animal survives, two additional animals are dosed at the same level.

-

If the first animal dies, the next animal is dosed at a lower level.

-

This sequential dosing continues until a clear outcome is determined, allowing for classification.

-

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

The workflow for this type of toxicological assessment is visualized below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H20BrN | CID 60196385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. iolitec.de [iolitec.de]

- 6. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 7. chemscene.com [chemscene.com]

- 8. solvionic.com [solvionic.com]

- 9. targetmol.com [targetmol.com]

- 10. biosynth.com [biosynth.com]

- 11. iolitec.de [iolitec.de]

An In-depth Technical Guide to 1-Methyl-1-propylpiperidinium bromide: Properties, Synthesis, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1-propylpiperidinium bromide ([C3C1Pip][Br]) is a quaternary ammonium (B1175870) salt belonging to the piperidinium-based class of ionic liquids (ILs). Possessing a unique set of physicochemical properties, including appreciable thermal stability and ionic conductivity, this compound has emerged as a versatile material in various fields of scientific research. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on its utility in electrochemistry as a component in battery electrolytes and as a corrosion inhibitor for metals. Furthermore, this document explores its prospective roles in organic synthesis and drug formulation. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in a research and development setting.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1][2] As an ionic liquid, it is comprised of a 1-methyl-1-propylpiperidinium cation and a bromide anion. Its structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 88840-42-0 | [2] |

| Molecular Formula | C₉H₂₀BrN | [2] |

| Molecular Weight | 222.17 g/mol | [2] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | Information not available | |

| Thermal Stability | Piperidinium-based ionic liquids generally exhibit good thermal stability.[1] Dicationic piperidinium (B107235) bromides have been shown to be stable up to temperatures suitable for many applications.[1] The thermal decomposition of similar 1-alkyl-3-methylpyridinium halides proceeds via dealkylation.[3] | |

| Solubility | Soluble in water.[4] The solubility of dicationic piperidinium bromides varies with the solvent, showing good solubility in polar solvents like methanol, ethanol, and acetonitrile.[1] | |

| Purity | Commercially available with purity >98.0%(T) | [1] |

Synthesis of this compound

The synthesis of this compound typically follows a quaternization reaction, a type of N-alkylation. This involves the reaction of a tertiary amine, in this case, 1-methylpiperidine (B42303), with an alkyl halide, 1-bromopropane (B46711). The nitrogen atom of the piperidine (B6355638) ring acts as a nucleophile, attacking the electrophilic carbon of the 1-bromopropane, leading to the formation of the quaternary ammonium salt.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar piperidinium and other quaternary ammonium bromide salts.[1][5]

Materials:

-

1-methylpiperidine

-

1-bromopropane

-

A suitable solvent (e.g., acetonitrile, toluene, or solvent-free)

-

Anhydrous diethyl ether (for washing/precipitation)

Procedure:

-

In a round-bottom flask, dissolve 1-methylpiperidine in the chosen solvent. If performing a solvent-free reaction, place the 1-methylpiperidine directly in the flask.

-

Slowly add an equimolar amount of 1-bromopropane to the flask. The reaction is often exothermic, so controlled addition and cooling may be necessary.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a specified period (typically several hours to days) to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as TLC or NMR.

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid is then typically washed with a non-polar solvent, such as anhydrous diethyl ether, to remove any unreacted starting materials.

-

The purified this compound is then dried under vacuum to remove any residual solvent.

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Potential Research Applications

Electrochemistry: Electrolytes for Zinc-Bromine Flow Batteries

Zinc-bromine flow batteries (ZBFBs) are a promising technology for large-scale energy storage.[6] A key challenge in ZBFB development is managing the elemental bromine produced during charging, which is volatile and corrosive.[7] Quaternary ammonium salts, including piperidinium-based ionic liquids, are used as bromine complexing agents (BCAs) to sequester the bromine in a separate, oily phase, thereby improving the safety and efficiency of the battery.[7][8]

This compound is a potential candidate for this application. The piperidinium cation can form a complex with polybromide anions (Br₃⁻, Br₅⁻), effectively reducing the vapor pressure and mobility of free bromine.

Diagram 2: Role in Zinc-Bromine Flow Battery

Caption: Bromine sequestration in a Zn-Br flow battery.

While specific performance data for this compound in ZBFBs is limited, studies on similar compounds like N-methyl-N-propylmorpholinium bromide have shown promising results in terms of energy efficiency.[9][10]

Corrosion Inhibition

Ionic liquids have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic media.[11] The mechanism of inhibition typically involves the adsorption of the ionic liquid molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

Piperidinium-based ionic liquids, including this compound, are promising corrosion inhibitors. The positively charged piperidinium cation can be electrostatically attracted to the negatively charged metal surface (in the presence of adsorbed anions like Cl⁻ or SO₄²⁻), while the bromide anion can also participate in the adsorption process. The organic cation can also adsorb via donor-acceptor interactions between its heteroatoms and vacant d-orbitals of the metal.

Table 2: Corrosion Inhibition Performance of a Piperidinium-based Ionic Liquid on Q235 Steel in HCl Solution

| Inhibitor Concentration | Corrosion Inhibition Efficiency (%) | Reference |

| Not specified | Reported to have good performance |

Note: The referenced study mentions the good performance of piperidinium-based ionic liquids but does not provide specific quantitative data for this compound. Studies on other pyridinium (B92312) and triethylenediamine-based bromide ionic liquids have shown inhibition efficiencies exceeding 90% for mild steel in acidic solutions.[11][12]

Diagram 3: Mechanism of Corrosion Inhibition

References

- 1. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H20BrN | CID 60196385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermal decomposition of 1-alkyl-3-methylpyridinium based ionic liquids - Sashina - Russian Journal of General Chemistry [journal-vniispk.ru]

- 4. nbinno.com [nbinno.com]

- 5. EP2953930B1 - Processes for preparing 1-alkyl-3-alkyl-pyridinium bromide and uses thereof as additives in electrochemical cells - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced Performance of Zn/Br Flow Battery Using N-Methyl- N-Propylmorpholinium Bromide as Complexing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alkyl-Triethylenediamine Bromide Ionic Liquids as Corrosion Inhibitors for Mild Steel in 1 M HCl Solution: Experimental and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

1-Methyl-1-propylpiperidinium Bromide: A Comprehensive Technical Guide to its Application as a Green Solvent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm shift towards sustainable chemistry has catalyzed the exploration of innovative and environmentally benign solvents. Ionic liquids (ILs), with their unique physicochemical properties, have emerged as promising candidates to replace volatile organic compounds (VOCs) in a myriad of chemical processes. Among these, 1-Methyl-1-propylpiperidinium bromide ([PMPip]Br) is gaining attention for its potential as a versatile and recyclable green solvent. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of [PMPip]Br, with a particular focus on its utility in organic synthesis and its relevance to the pharmaceutical industry. The document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual workflows to facilitate its adoption in research and development settings.

Introduction: The Promise of Piperidinium-Based Ionic Liquids

Ionic liquids are salts with melting points below 100 °C, composed entirely of ions. Their negligible vapor pressure, high thermal stability, and tunable solvating power make them attractive alternatives to conventional organic solvents.[1][2] Piperidinium-based ILs, a subclass of quaternary ammonium (B1175870) salts, are noted for their chemical stability and utility in various applications, including organic synthesis and electrochemistry.[3][4] this compound, in particular, is a versatile ionic liquid that can serve as an efficient and recyclable solvent or catalyst in chemical reactions.[3] Its use aligns with the principles of green chemistry by offering a safer and more sustainable alternative to hazardous solvents.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of [PMPip]Br is essential for its effective implementation as a green solvent. While comprehensive experimental data for this specific ionic liquid is not extensively available in the public domain, the following table summarizes the known values and provides estimated data based on homologous series of 1-alkyl-1-methylpiperidinium bromides.

| Property | Value | Source/Notes |